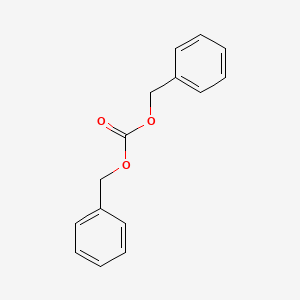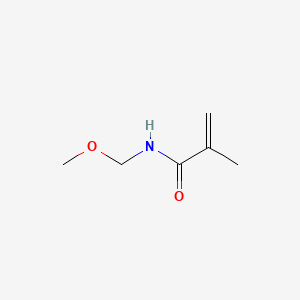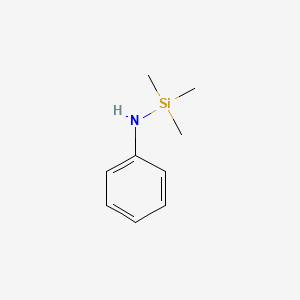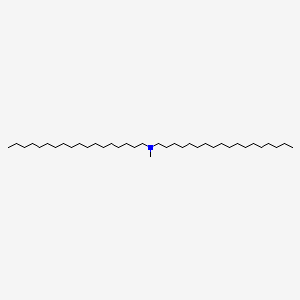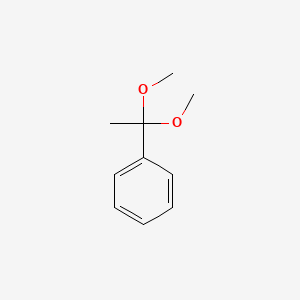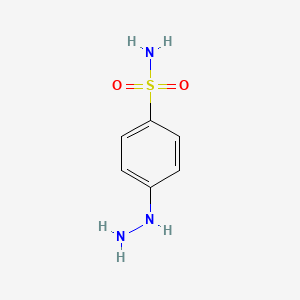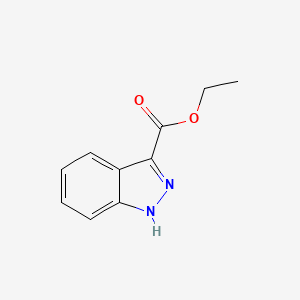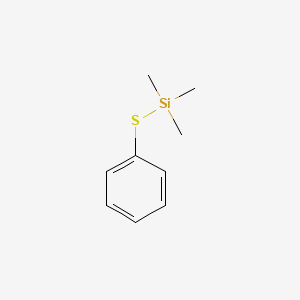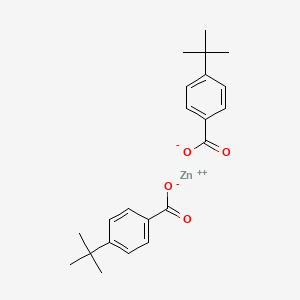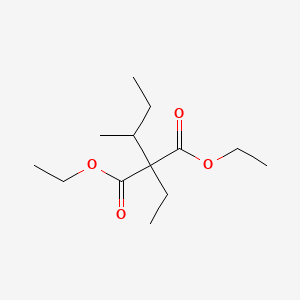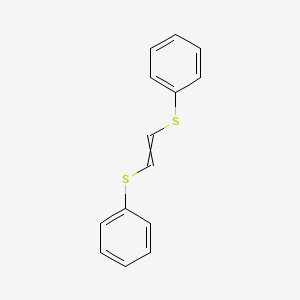
1,2-双(苯硫基)乙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(phenylthio)ethylene is a compound with the molecular formula C14H12S2 . It is a mixture of cis and trans isomers . The compound appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(phenylthio)ethylene consists of a carbon backbone with two phenylthio groups attached . The molecular weight is 244.37 .
Physical And Chemical Properties Analysis
1,2-Bis(phenylthio)ethylene is a solid at 20°C . It has a melting point of 48°C and a boiling point of 166°C at 0.8 mmHg . It is soluble in toluene .
科学研究应用
动力学和异构化研究
1,2-双(苯硫基)乙烯因其动力学行为和异构化动力学而被研究。 研究人员已经研究了由苯硫基自由基诱导的顺反异构化以及苯硫基的交换 。 这些研究对于理解不同条件下有机化合物的反应机理和稳定性至关重要,这对合成化学至关重要。
药物化学
在药物化学领域,像1,2-双(苯硫基)乙烯这样的杂环化合物因其在药物发现中的潜力而被探索。 它们可以作为合成具有抗癌特性或其他治疗效果的复杂分子的构建单元 。
材料科学
该化合物进行异构化的能力使其成为创建新型材料的候选者。 它的结构特性可用于开发具有特定光学或电子特性的材料,这些材料在材料科学研究中很有价值 。
环境科学
虽然环境科学中的直接应用没有明确记录,但对这种有机化合物的研究可以导致环境友好的合成方法的开发或可降解材料的创建 。
分析化学
1,2-双(苯硫基)乙烯可用作分析化学中的参考化合物或试剂。 其良好的特性使其可用于校准仪器或开发新的分析技术 。
有机合成
这种化合物在有机合成中很重要,它可以作为前体或中间体使用。 它可以参与各种反应以形成新的键或结构,这对合成新的有机分子至关重要 。
制药应用
在制药中,该化合物的衍生物可用于合成药物或研究其代谢途径。 了解其行为有助于设计具有更好疗效和更低毒性的药物 。
农业
虽然与农业没有直接关系,但像1,2-双(苯硫基)乙烯这样的有机化合物可以研究其对植物生长的影响或作为农业化学品前体的潜力 。
生物技术
在生物技术中,这些化合物对于蛋白质组学研究至关重要。 它们可能用于研究蛋白质相互作用或作为表达某些蛋白质以进行研究目的的系统的一部分 。
安全和危害
作用机制
Mode of Action
The mode of action of 1,2-Bis(phenylthio)ethylene involves the cis-trans isomerization induced by benzenethiyl radicals . This process involves the exchange of phenylthio groups .
Biochemical Pathways
The compound’s interaction with benzenethiyl radicals suggests it may influence pathways involving these radicals .
Result of Action
The result of the action of 1,2-Bis(phenylthio)ethylene is the isomerization of the compound and the exchange of phenylthio groups . The cis/trans ratio of this olefin is 55–58/45–42 at the completion of the reaction .
Action Environment
The action of 1,2-Bis(phenylthio)ethylene can be influenced by environmental factors such as temperature . For instance, the rate constants for the isomerization and the exchange are 2.08±0.22×10 −5 sec −1 and 2.03±0.26×10 −5 sec −1 at 50°C, respectively .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Bis(phenylthio)ethylene involves the reaction of 1,2-dibromoethane with phenylthiol in the presence of a base to form 1,2-bis(phenylthio)ethane, which is then dehydrogenated using a palladium catalyst to yield the desired product.", "Starting Materials": [ "1,2-dibromoethane", "phenylthiol", "base", "palladium catalyst" ], "Reaction": [ "Step 1: 1,2-dibromoethane is reacted with phenylthiol in the presence of a base, such as sodium hydroxide, to form 1,2-bis(phenylthio)ethane.", "Step 2: 1,2-bis(phenylthio)ethane is dehydrogenated using a palladium catalyst, such as palladium on carbon, to yield 1,2-Bis(phenylthio)ethylene." ] } | |
CAS 编号 |
23528-44-1 |
分子式 |
C14H12S2 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI 键 |
UHGSEDVQATYWGI-QXMHVHEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the cis-trans isomerization of 1,2-Bis(phenylthio)ethylene in the presence of thiyl radicals?
A1: Research has shown that benzenethiyl radicals can induce both cis-trans isomerization and phenylthio group exchange in 1,2-Bis(phenylthio)ethylene. [] Interestingly, the final cis/trans ratio of the compound differs depending on whether the reaction is initiated by thiyl radicals or iodine. This suggests that the final isomeric composition is governed by kinetic factors when thiyl radicals are involved. [] This insight is valuable for understanding the reactivity of this compound and its potential applications in radical-mediated reactions.
Q2: How does the presence of the phenylthio groups in 1,2-Bis(phenylthio)ethylene influence its interaction with DNA?
A2: While 1,2-Bis(phenylthio)ethylene itself has not been directly studied for its DNA interaction, closely related thiophenyl esters, specifically p-hydroxycinnamic-thiophenyl ester and p-N,N-dimethylaminocinnamic-thiophenyl ester, exhibit notable changes in their chromophoric and fluorophoric properties upon interaction with calf-thymus DNA. [] This suggests that the phenylthio moiety could play a role in mediating interactions with biomacromolecules like DNA. Further research focusing on 1,2-Bis(phenylthio)ethylene is needed to confirm this hypothesis.
Q3: How does the reactivity of 1-alkyl-2-(phenylthio)vinyl radicals differ from their 1-phenyl-2-(phenylthio)vinyl counterparts in reactions with benzenethiol and diphenyl disulfide?
A3: Studies have shown that the reactivity of these vinyl radicals is heavily influenced by the substituent at the 1-position. 1-Alkyl-2-(phenylthio)vinyl radicals readily react with benzenethiol, forming a mixture of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers depends on the steric hindrance of the alkyl substituent. [] Conversely, 1-phenyl-2-(phenylthio)vinyl radicals demonstrate a preference for trans-stereoselective addition of benzenethiol or diphenyl disulfide. This selectivity is attributed to a bonding interaction between the unpaired electron and the adjacent sulfur atom, hindering attack from the cis side. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




